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molecular formula C13H17NO2 B020440 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile CAS No. 20850-49-1

2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile

Cat. No. B020440
M. Wt: 219.28 g/mol
InChI Key: NFXAXMOAVPLEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04593042

Procedure details

27.83 g of 50% NaOH solution, 5.84 g (145.95 mmol) of NaOH pellets and veratryl cyanide (8.9 g, 50.24 mmol) were placed in a 100 ml round-bottom flask. 2.05 g (9.02 mmol) of TEBAC was added and the mixture was stirred until homogenous while heating to 50° C. with a heating mantle. Isopropyl bromide (5.5 ml, 58.58 mmol) was added dropwise over 0.5 h at 50° C.±5° to the above mixture which was stirred at 50° C.±5° for 24 hours. The reactin mixture was partitioned between water and toluene and transferred to a separatory funnel. The aqueous layer was drawn off and extracted with ether. The toluene and ether fractions were combined and washed twice with water and dried over Na2SO4. The mixture was filtered and solvent removed by rotary evaporation. The combined fractions, following evaporation and recrystallization from 70 percent methanol/water yielded 6.32 g of the title compound (57% yield).
Name
Quantity
27.83 g
Type
reactant
Reaction Step One
Name
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.05 g
Type
catalyst
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([C:14]#[N:15])[C:4]1[CH:13]=[CH:12][C:9]([O:10][CH3:11])=[C:6]([O:7][CH3:8])[CH:5]=1.[CH:16](Br)([CH3:18])[CH3:17]>CC[N+](CC1C=CC=CC=1)(CC)CC.[Cl-]>[CH:16]([CH:3]([C:14]#[N:15])[C:4]1[CH:13]=[CH:12][C:9]([O:10][CH3:11])=[C:6]([O:7][CH3:8])[CH:5]=1)([CH3:18])[CH3:17] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
27.83 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5.84 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8.9 g
Type
reactant
Smiles
C(C1=CC(OC)=C(OC)C=C1)C#N
Step Two
Name
Quantity
5.5 mL
Type
reactant
Smiles
C(C)(C)Br
Step Three
Name
Quantity
2.05 g
Type
catalyst
Smiles
CC[N+](CC)(CC)CC1=CC=CC=C1.[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred until homogenous
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred at 50° C.±5° for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The reactin mixture was partitioned between water and toluene
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
solvent removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
evaporation and recrystallization from 70 percent methanol/water

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C(C1=CC(OC)=C(OC)C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.32 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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